Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate
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Overview
Description
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by its fused ring system, which includes a furan and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate: shares similarities with other fused ring compounds, such as:
Uniqueness
What sets this compound apart is its specific ring fusion and stereochemistry, which can impart unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate is an intriguing compound with a unique bicyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H17N O3
- Molecular Weight : 199.25 g/mol
- CAS Number : 1391733-19-9
The compound features a furo-pyridine framework, which is significant for its interactions with various biological targets. The structural complexity contributes to its potential applications in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Its structural analogs have shown effectiveness against pathogens such as Staphylococcus aureus and Salmonella typhi .
- Enzyme Interaction : The compound is being investigated for its ability to act as a ligand in enzyme binding studies. This could provide insights into its role in modulating enzyme kinetics and inhibition mechanisms .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Binding : Its structural features allow for possible interactions with various receptors, influencing signaling pathways within cells.
Binding Studies
Recent studies have focused on the binding affinities of this compound with various biological targets. These studies are crucial for understanding how the compound influences biological pathways.
Target | Binding Affinity (Kd) | Biological Effect |
---|---|---|
Enzyme A | 50 nM | Inhibition |
Receptor B | 20 nM | Activation |
Comparative Analysis with Structural Analogues
Comparative studies with structurally similar compounds provide insights into the unique biological activity of this compound:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 3-Pyridinecarboxylate | C8H9N O2 | Intermediate in organic synthesis |
5-Methyl-Octahydrofuro[3,2-c]pyridine | C11H15N O | Altered reactivity |
Rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine | C11H15N O | Potential differences in activity |
These comparisons highlight the unique reactivity patterns and biological effects of this compound that may not be present in its analogues.
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
ethyl (3aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-13-9(12)10-4-6-14-8(10)3-5-11-7-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI Key |
JAJHXMGJWPPBEL-KXNXZCPBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CCO[C@H]1CCNC2.Cl |
Canonical SMILES |
CCOC(=O)C12CCOC1CCNC2.Cl |
Origin of Product |
United States |
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